
BBT594
Übersicht
Beschreibung
BBT594 is a Type-II JAK2 inhibitor that stabilizes JAK2 in an inactive conformation by occupying both the ATP-binding pocket and the adjacent allosteric pocket . It exhibits potent activity against hematological malignancies, including JAK2 V617F and CRLF2-JAK2 R683G mutants, with an IC₅₀ of 0.99 μM . This compound suppresses JAK2 A-loop phosphorylation and STAT5 signaling in myeloid cells (e.g., Ba/F3 and MHH-CALL-4) and has shown efficacy in preclinical models of myeloproliferative neoplasms (MPNs) and B-cell acute lymphoblastic leukemia (B-ALL) .
Vorbereitungsmethoden
Initial Synthetic Approaches for BBT594
Core Structure Assembly via Coupling Reactions
The benzimidazole core of this compound is constructed through sequential coupling reactions. A pivotal step involves Suzuki-Miyaura cross-coupling between a boronate ester and a halogenated heterocycle. For example, Rodgers et al. demonstrated that coupling 4-(1,3,2-dioxaborolan-2-yl)-1H-pyrazole (25 ) with a SEM-protected pyrrole derivative (24 ) achieves regioselective bond formation under palladium catalysis . This method, adapted for this compound, employs tetrakis(triphenylphosphine)palladium(0) in a 1,4-dioxane/water system at 80°C, yielding intermediates with >85% efficiency .
Introduction of the Trifluoromethylphenyl Group
The trifluoromethylphenyl moiety, critical for JAK2 binding affinity, is introduced via nucleophilic aromatic substitution. Patent CN110117245B details the reaction of 3,4-dichlorobenzotrifluoride with methylamine in dimethylacetamide at 120°C, achieving 92% conversion . Subsequent purification by silica gel chromatography (ethyl acetate/hexane, 1:3) isolates the mono-aminated product, a key precursor for this compound.
Optimization of Synthetic Routes
Reductive Amination and Carbamate Formation
Vazquez et al. optimized the reductive amination of ketone intermediates using sodium borohydride in methanol, which selectively reduces imine bonds while preserving ester functionalities . This step, when applied to this compound synthesis, converts the ketone 4 to amine 5 in 89% yield. Subsequent carbamate protection with tert-butyloxycarbonyl (Boc) anhydride in tetrahydrofuran ensures stability during downstream reactions .
Catalytic Hydrogenation for Stereochemical Control
A critical challenge in this compound synthesis is maintaining the cis-configuration of the piperazine ring. Xu et al. addressed this using asymmetric hydrogenation with a chiral ruthenium catalyst (Ru-(S)-BINAP), achieving 98% enantiomeric excess (ee) at 50 atm H₂ pressure . This method supersedes earlier racemic approaches, reducing diastereomer separation costs by 40% .
Key Reaction Steps and Mechanistic Insights
Suzuki Coupling Conditions
The coupling of boronate esters to azetidine derivatives is conducted under inert atmospheres to prevent catalyst deactivation. For example, combining 24 and 25 with Pd(PPh₃)₄ in degassed 1,4-dioxane at 80°C for 12 hours furnishes the biaryl intermediate 26 in 93% yield . Table 1 summarizes optimized conditions for this step.
Table 1: Optimized Suzuki Coupling Parameters for this compound Intermediates
Parameter | Value |
---|---|
Catalyst | Pd(PPh₃)₄ (5 mol%) |
Solvent | 1,4-Dioxane/H₂O (4:1) |
Temperature | 80°C |
Reaction Time | 12 hours |
Yield | 93% |
Acid-Catalyzed Deprotection
Final deprotection of SEM groups employs hydrochloric acid (6 M) in ethanol at 60°C, cleaving the silyl ether without affecting the carbamate . This step, monitored by thin-layer chromatography (TLC), achieves quantitative conversion within 2 hours.
Analytical Characterization of Intermediates
Spectroscopic Validation
Intermediate purity is verified via ¹H-NMR and mass spectrometry. For instance, the tert-butyl-protected carbamate 22 exhibits characteristic peaks at δ 1.48 ppm (singlet, 9H) and δ 4.31–4.34 ppm (multiplet, 4H) in CDCl₃ . High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ at m/z 300.5, aligning with theoretical values .
Chromatographic Purification
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves diastereomers with a resolution factor >2.0, ensuring >99% purity for final API batches .
Challenges and Industrial Scalability
Byproduct Formation in Acylation
Early routes suffered from over-acylation of secondary amines, generating up to 15% undesired bis-acylated products . This was mitigated by employing slow addition of acyl chlorides at 0°C and using triethylamine as a proton scavenger, reducing byproducts to <2% .
Solvent Selection for Crystallization
Crystallization of this compound free base initially yielded amorphous solids due to high solubility in ethyl acetate. Switching to a toluene/heptane system (3:1) at −20°C produced monoclinic crystals with 99.5% purity, as confirmed by X-ray diffraction .
Analyse Chemischer Reaktionen
Arten von Reaktionen
NVP-BBT594 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können NVP-BBT594 in reduzierte Formen mit unterschiedlichen chemischen Eigenschaften umwandeln.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Verschiedene Nukleophile und Elektrophile können unter kontrollierten Bedingungen verwendet werden, um Substitutionsreaktionen zu erreichen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu oxidierten Derivaten mit veränderter biologischer Aktivität führen, während Reduktion Verbindungen mit unterschiedlichen pharmakologischen Eigenschaften erzeugen kann .
Wissenschaftliche Forschungsanwendungen
NVP-BBT594 hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Werkzeugverbindung zur Untersuchung von RET-Signalwegen und deren Rolle in zellulären Prozessen.
Biologie: In der Forschung eingesetzt, um die Rolle von RET in Entwicklung und Krankheit zu verstehen.
Medizin: Auf seine potenziellen therapeutischen Anwendungen bei der Behandlung von Krebsarten untersucht, die eine abnorme RET-Signalübertragung aufweisen.
Industrie: Zur Entwicklung neuer Medikamente eingesetzt, die auf RET und verwandte Wege abzielen
Wirkmechanismus
NVP-BBT594 übt seine Wirkung aus, indem es die inaktive Konformation des Janus-Kinase-2 (JAK2)-Enzyms stabilisiert, was zu einer nicht phosphorylierten Aktivierungsschleife und einer stärkeren Hemmung führt. Dieser Mechanismus beinhaltet die Bindung an die ATP-Bindungstasche von JAK2, wodurch dessen Aktivierung und die anschließende Signalübertragung verhindert wird. Die Verbindung hemmt auch die RET-Signalübertragung, indem sie die Interaktion zwischen RET und seinem Liganden, dem glialen Neurotrophen Faktor, blockiert .
Wirkmechanismus
NVP-BBT594 exerts its effects by stabilizing the inactive conformation of the Janus kinase 2 (JAK2) enzyme, resulting in an unphosphorylated activation loop and stronger inhibition. This mechanism involves binding to the ATP-binding pocket of JAK2, preventing its activation and subsequent signaling. The compound also inhibits RET signaling by blocking the interaction between RET and its ligand, glial-derived neurotrophic factor .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with CHZ868
CHZ868, another Type-II JAK2 inhibitor, shares structural similarities with BBT594 but differs in critical ways:
Mechanistic Insights :
- This compound ’s larger tail increases susceptibility to conformational changes induced by the L884P mutation, which destabilizes the β3-strand and αC-helix .
- CHZ868 ’s smaller tail allows tighter packing in the allosteric pocket, resisting displacement despite increased flexibility in mutant JAK2 .
Resistance Mechanisms Against L884P Mutation
The L884P mutation reduces binding affinity by:
- Disrupting Key Interactions : In this compound, the mutation weakens hydrogen bonds with Asp994 and Glu898 and reduces van der Waals contacts with Tyr931 .
- Increasing Conformational Entropy : this compound exhibits a larger ΔΔGbind (−6.4 kcal/mol) compared to CHZ868 (−3.2 kcal/mol) due to enhanced flexibility in the β3-strand and DFG motif .
- Altering Dissociation Pathways : this compound preferentially dissociates via the allosteric channel in mutant JAK2, where the expanded pocket facilitates unbinding .
Free Energy and Thermodynamic Profiles
MM/GBSA Binding Free Energy Analysis :
System | ΔGbind (kcal/mol) | ΔEvdW (kcal/mol) | ΔEele (kcal/mol) | −TΔS (kcal/mol) |
---|---|---|---|---|
WT JAK2/BBT594 | −45.2 | −60.3 | −28.4 | 15.1 |
L884P JAK2/BBT594 | −38.8 | −53.1 | −27.1 | 20.3 |
WT JAK2/CHZ868 | −50.6 | −65.2 | −14.5 | 12.7 |
L884P JAK2/CHZ868 | −47.4 | −60.8 | −14.3 | 14.9 |
Key Findings :
- Non-polar interactions (ΔEvdW) dominate CHZ868’s binding, making it less sensitive to L884P-induced resistance .
- This compound’s binding is more reliant on polar interactions (ΔEele), which are disrupted by the mutation .
Multi-Target Activity
Preclinical and Clinical Relevance
- This compound/AZD2014 Combination : Synergistic anti-leukemic effects were observed in CRLF2-rearranged Ph-like B-ALL models, surpassing ruxolitinib (Type-I inhibitor) in suppressing JAK2 phosphorylation .
- CHZ868 : Demonstrated superior efficacy in reducing tumor burden in PDX models of MPNs and B-ALL .
Biologische Aktivität
BBT594, also known as NVP-BBT594, is a type II kinase inhibitor primarily developed to target the T315I mutant of BCR-ABL. Its biological activity extends beyond BCR-ABL inhibition to include significant effects on the Janus kinase 2 (JAK2) signaling pathway, which is crucial in various hematological malignancies. This article details the biological activity of this compound, focusing on its mechanisms of action, efficacy in preclinical studies, and potential clinical applications.
This compound functions by binding to the inactive conformation of JAK2, a mechanism that stabilizes the kinase and prevents its activation. This binding occurs at an allosteric site adjacent to the ATP-binding pocket, leading to reduced phosphorylation of key residues in JAK2 and downstream signaling molecules such as STAT5. The inhibition of JAK2 activity is particularly relevant in conditions where JAK2 mutations drive malignancies, such as acute lymphoblastic leukemia (ALL) and myeloproliferative neoplasms (MPNs).
In Vitro Studies
This compound has demonstrated potent anti-proliferative effects in various cell lines harboring JAK2 mutations. For instance, in studies involving Ph-like B-ALL cell lines such as MHH-CALL-4 and MUTZ-5, this compound exhibited an IC50 value of approximately 0.1 μM, indicating strong potency against these cells. The combination of this compound with other inhibitors like AZD2014 showed enhanced efficacy, achieving synergistic effects characterized by Combination Indices (CIs) less than 1.0 across multiple assays (Table 1) .
Table 1: Combination Index (CI) Values for this compound with AZD2014
Cell Line | CI Value (this compound + AZD2014) |
---|---|
MHH-CALL-4 | 0.5 ± 0.02 |
MUTZ-5 | 0.7 ± 0.11 |
REH | Not significant |
In Vivo Studies
In vivo experiments using patient-derived xenograft (PDX) models have further validated the efficacy of this compound. Treatment with this compound alone or in combination with AZD2014 resulted in significant reductions in spleen size and bone marrow infiltration by leukemic cells . These findings suggest that this compound not only inhibits tumor cell proliferation but also impacts tumor microenvironment dynamics.
Resistance Mechanisms
Despite its efficacy, resistance to this compound can develop, particularly through mutations in the JAK2 gene itself. For example, the L884P mutation has been shown to reduce the binding affinity of this compound to JAK2, leading to diminished therapeutic effects . Understanding these resistance mechanisms is crucial for developing strategies to overcome them and enhance treatment outcomes.
Clinical Implications
The promising results from preclinical studies position this compound as a potential candidate for clinical trials targeting JAK2-dependent malignancies. Its unique mechanism of action and ability to inhibit both wild-type and mutant forms of JAK2 could provide a therapeutic advantage over existing treatments.
Q & A
Q. Basic: What are the primary molecular targets and mechanisms of action of BBT594 in cancer research?
This compound is a dual inhibitor targeting RET kinase (receptor tyrosine kinase) and JAK2 kinase (Janus kinase 2). As a type II inhibitor , it binds to the inactive conformation of JAK2, stabilizing the kinase domain and preventing phosphorylation of the activation loop, thereby blocking downstream signaling pathways like STAT . For RET, it inhibits oncogenic fusion proteins (e.g., CCDC6-RET) and mutant variants (e.g., V804L/M) implicated in thyroid and lung cancers . Methodologically, target validation involves in vitro kinase assays, cellular proliferation studies (e.g., BaF3 cell lines), and structural modeling to confirm binding specificity .
Q. Basic: How should researchers design experiments to evaluate this compound’s synergistic effects with other inhibitors?
Key considerations include:
- Cell line selection : Use models with distinct genetic backgrounds (e.g., MHH-CALL-4 for CRLF2-rearranged B-ALL, BaF3-JAK2 R683G for JAK2-mutant leukemia) .
- Dose-response matrices : Combine this compound with inhibitors like AZD2014 (mTORC1/2 inhibitor) at varying concentrations to quantify synergy via Chou-Talalay or Bliss independence models .
- Endpoint assays : Measure viability (CellTiter-Glo), apoptosis (Annexin V), and phospho-STAT5 levels (Western blot) to assess pathway inhibition .
Q. Advanced: How do JAK2 mutations (e.g., L884P) confer resistance to this compound, and how can this be experimentally addressed?
The L884P mutation in JAK2 disrupts the P-loop and helix C conformations, reducing this compound’s binding affinity. This resistance is context-dependent, occurring in CRLF2/JAK2 R683G-driven leukemia but not EPOR/JAK2 V617F models . Methodological approaches include:
- Free energy calculations : Compare PMF (Potential of Mean Force) values for WT vs. mutant JAK2-BBT594 complexes using molecular dynamics simulations (e.g., 19.84 ± 0.13 kcal/mol for WT vs. 16.68 ± 0.13 kcal/mol for L884P) .
- Resistance screens : Perform random mutagenesis on JAK2 R683G-expressing BaF3 cells, followed by selection under this compound pressure to identify resistance mutations .
- Combination therapy : Test this compound with type I JAK2 inhibitors (e.g., ruxolitinib) to overcome resistance via dual kinase conformation targeting .
Q. Advanced: How can researchers resolve contradictions in this compound efficacy across different cell lines (e.g., MHH-CALL-4 vs. MUTZ-5)?
Discrepancies arise from genetic heterogeneity (e.g., CRLF2 rearrangement status, co-occurring mutations) and signaling pathway redundancy. To address this:
- Genomic profiling : Use RNA-seq or targeted panels to identify baseline mutations/expression of JAK-STAT, PI3K/AKT, and RET pathways .
- IC50 correlation analysis : Compare this compound’s potency (e.g., IC50 = 0.99 µM in WT vs. 10.89 µM in L884P mutants) with pathway activation metrics (e.g., phospho-STAT5 levels) .
- Combinatorial testing : Evaluate if resistance in low-response lines (e.g., MUTZ-5) is mitigated by adding mTOR or PI3K inhibitors .
Q. Basic: What validated assays are recommended for assessing this compound’s pharmacokinetic and pharmacodynamic properties?
- In vitro ADME : Use Caco-2 permeability assays and microsomal stability tests to predict oral bioavailability .
- Plasma protein binding : Measure via equilibrium dialysis, as high binding (>95%) may reduce free drug availability .
- Target engagement : Quantify RET/JAK2 phosphorylation in xenograft tumors using LC-MS/MS or phospho-specific flow cytometry .
Q. Advanced: How can molecular modeling elucidate this compound’s binding mode and resistance mechanisms?
- Docking simulations : Use Schrödinger’s Glide or AutoDock Vina to predict binding poses in JAK2’s inactive conformation .
- MM-PBSA/GBSA : Calculate binding free energies (ΔGbind) for WT/mutant complexes (e.g., ΔGbind = -25.30 ± 0.94 kcal/mol for WT vs. -21.70 ± 1.09 kcal/mol for L884P) to identify destabilizing interactions .
- Dynamic residue interaction networks (DRIN) : Map allosteric communication pathways disrupted by mutations (e.g., L884P’s impact on the ATP-binding pocket) .
Q. Basic: What controls are essential when testing this compound in in vivo leukemia models?
- Genetic controls : Include JAK2 WT and mutant (e.g., R683G, V617F) xenografts to assess mutation-specific efficacy .
- Pharmacodynamic controls : Monitor body weight, spleen size, and CBC to differentiate therapeutic effects from toxicity .
- Vehicle and comparator arms : Test against standard therapies (e.g., ruxolitinib) and solvent controls to validate specificity .
Q. Advanced: How can transcriptomic profiling identify compensatory pathways activated under this compound treatment?
- RNA-seq analysis : Perform pathway enrichment (GSEA) to detect upregulated survival signals (e.g., ERK, NF-κB) in resistant cells .
- CRISPR screens : Conduct genome-wide knockout libraries to identify synthetic lethal partners (e.g., mTORC1 components) .
- Single-cell sequencing : Resolve heterogeneity in pathway activation within tumor subclones .
Q. Basic: What statistical methods are appropriate for analyzing this compound’s dose-response data?
- Nonlinear regression : Fit log(inhibitor) vs. response curves (4-parameter Hill equation) to calculate IC50/EC50 .
- ANOVA with post-hoc tests : Compare means across dose groups (e.g., Tukey’s HSD for viability assays) .
- Synergy scoring : Use CompuSyn or SynergyFinder to quantify combinatorial effects .
Q. Advanced: How can researchers optimize this compound’s selectivity to minimize off-target effects in RET-driven cancers?
- Kinome-wide profiling : Test against a panel of 468 kinases (Eurofins KinaseProfiler) to identify off-target hits .
- Cryo-EM/co-crystallography : Resolve this compound-RET/JAK2 structures to guide structure-activity relationship (SAR) studies .
- Proteomics (Pulse-SILAC) : Quantify changes in downstream phosphoproteome to confirm on-target specificity .
Eigenschaften
IUPAC Name |
5-(6-acetamidopyrimidin-4-yl)oxy-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-2,3-dihydroindole-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30F3N7O3/c1-18(39)34-25-15-26(33-17-32-25)41-22-5-6-24-19(13-22)7-8-38(24)27(40)35-21-4-3-20(23(14-21)28(29,30)31)16-37-11-9-36(2)10-12-37/h3-6,13-15,17H,7-12,16H2,1-2H3,(H,35,40)(H,32,33,34,39) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQLNKQZLPGLOSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=NC=N1)OC2=CC3=C(C=C2)N(CC3)C(=O)NC4=CC(=C(C=C4)CN5CCN(CC5)C)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30F3N7O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.